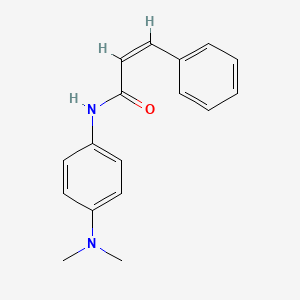![molecular formula C13H16IN B2367649 4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline CAS No. 2287271-18-3](/img/structure/B2367649.png)
4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Iodo-1-bicyclo[111]pentanyl)-N,N-dimethylaniline is a compound that features a unique bicyclo[111]pentane scaffold This structure is known for its rigidity and three-dimensionality, making it an attractive bioisostere for various functional groups in drug design
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline typically involves the functionalization of [1.1.1]propellane, a strained bicyclic compound. One common method includes the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct introduction of the iodo and dimethylaniline groups . This reaction is often catalyzed by photoredox catalysts or initiated by triethylborane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as batch processing or continuous flow chemistry. The use of efficient catalysts and optimized reaction conditions can facilitate the production of significant quantities of the compound within a short time frame.
化学反応の分析
Types of Reactions
4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Radical Reactions: The bicyclo[1.1.1]pentane scaffold is prone to radical reactions, which can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and radical initiators. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require specific temperatures and pressures to achieve optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
科学的研究の応用
4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline has several scientific research applications:
作用機序
The mechanism of action of 4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The iodine atom and dimethylaniline moiety can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity.
類似化合物との比較
Similar Compounds
1,3-Diiodobicyclo[1.1.1]pentane: Another iodine-substituted bicyclo[1.1.1]pentane derivative with similar structural features.
Bicyclo[1.1.1]pentylamines: Compounds featuring the bicyclo[1.1.1]pentane scaffold with amine groups, used as bioisosteres in drug design.
Sulfur-Substituted Bicyclo[1.1.1]pentanes: Compounds with sulfur atoms replacing the iodine, offering different chemical properties and reactivity.
Uniqueness
4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline is unique due to its combination of the bicyclo[1.1.1]pentane scaffold, iodine atom, and dimethylaniline moiety. This combination provides a distinct set of chemical and physical properties that can be leveraged for various applications in research and industry.
特性
IUPAC Name |
4-(3-iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16IN/c1-15(2)11-5-3-10(4-6-11)12-7-13(14,8-12)9-12/h3-6H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBCWHWHJFSBBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C23CC(C2)(C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2367567.png)

![4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367572.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2367573.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2367578.png)


![2-[(3-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2367585.png)

![2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide](/img/structure/B2367587.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide](/img/structure/B2367588.png)

